2,6,9-Trimethylphenanthrene

Vue d'ensemble

Description

2,6,9-Trimethylphenanthrene is a useful research compound. Its molecular formula is C17H16 and its molecular weight is 220.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

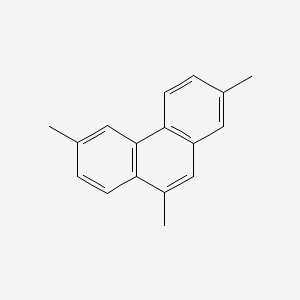

2,6,9-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) characterized by the presence of three methyl groups at the 2, 6, and 9 positions of the phenanthrene structure. This compound is of significant interest due to its potential biological activity and implications for environmental health. Its molecular formula is C₁₈H₁₈, and it is often studied for its interactions with biological systems, which may affect enzyme activities and cellular signaling pathways.

The unique arrangement of methyl groups in this compound influences its reactivity and biological interactions. The compound's structure can be represented as follows:

| Compound Name | Structural Formula | Unique Features |

|---|---|---|

| This compound | C₁₈H₁₈ | Methyl groups at positions 2, 6, and 9 |

| 1,2,3-Trimethylphenanthrene | C₁₈H₁₈ | Methyl groups at positions 1, 2, and 3 |

| 1,2,4-Trimethylphenanthrene | C₁₈H₁₈ | Methyl groups at positions 1, 2, and 4 |

Biological Activity

Research indicates that this compound may interact with various biological macromolecules, influencing several biochemical pathways. Studies have shown that this compound can alter enzyme activity and cellular signaling pathways. However, the specific mechanisms by which it exerts these effects are still under investigation.

Enzyme Interactions

The compound has been observed to interact with enzymes involved in metabolic processes. For instance:

- Cytochrome P450 Enzymes : These enzymes play a crucial role in the metabolism of various xenobiotics. Preliminary studies suggest that this compound may modulate the activity of certain cytochrome P450 isoforms.

- Aromatic Hydrocarbon Receptors : The compound may activate or inhibit receptors responsible for mediating the effects of PAHs on cellular functions.

Case Studies

- Cellular Signaling Pathways : In vitro studies demonstrated that exposure to this compound can lead to alterations in signaling pathways associated with cell proliferation and apoptosis. For example:

- Study A : Investigated the effects of this compound on human liver cells and found that it induced stress responses through activation of MAPK pathways.

- Study B : Focused on breast cancer cell lines where treatment with the compound resulted in increased expression of genes related to cell survival.

Toxicological Implications

Given its classification as a PAH, there are concerns regarding the toxicological effects of this compound. Research indicates that prolonged exposure may lead to:

- Genotoxicity : Potential DNA damage due to reactive metabolites formed during metabolism.

- Carcinogenicity : While direct evidence linking this compound to cancer is limited, its structural similarity to known carcinogens warrants further investigation.

Environmental Impact

As a PAH, this compound is also relevant in environmental studies. It is often analyzed in various matrices (e.g., soil and water) to assess pollution levels and biodegradation processes. Studies have shown that:

- Biodegradation Rates : The compound's susceptibility to biodegradation varies based on environmental conditions and microbial populations present.

Applications De Recherche Scientifique

Chemical Reactions

TMP can undergo various chemical reactions:

- Oxidation : Produces quinones or other oxygenated derivatives using agents like chromic acid.

- Reduction : Converts TMP to dihydro or tetrahydro derivatives using hydrogen gas in the presence of catalysts.

- Substitution : Electrophilic substitution reactions can occur at the aromatic ring positions.

Chemistry

TMP serves as a model compound for studying the behavior of PAHs in various chemical reactions. Its reactivity is influenced by the electron-donating effects of the methyl groups, which activate certain positions on the phenanthrene ring for further reactions. This makes it valuable for understanding the reactivity patterns of similar compounds.

Biology

Research into TMP's biological activity has revealed several important applications:

- Estrogenic Activity : TMP exhibits estrogen receptor (ER) agonistic properties. Studies have shown that it stimulates the production of sex steroid hormones such as estradiol and testosterone in human adrenocortical carcinoma cells.

- Oxidative Stress : TMP interacts with cellular pathways associated with oxidative stress, which may contribute to inflammation and other pathological conditions.

- Biodegradation : TMP's presence in contaminated environments affects microbial community structure and function, influencing degradation rates of other PAHs.

Medicine

Investigations into TMP's potential as a precursor for pharmaceutical compounds are ongoing. Its unique structure may lead to novel therapeutic agents or drug formulations.

Environmental Science

TMP is significant in environmental monitoring due to its persistence and potential toxicity. Studies have assessed its occurrence in various ecosystems, particularly in relation to heavy metal contamination and PAH quantification in atmospheric deposits.

Case Studies

- Estrogenic Potency Study : A bioassay using MVLN-luc cells showed that TMP has significant estrogenic activity, suggesting implications for endocrine disruption in exposed organisms.

- Cellular Response Mechanisms : In vitro assays demonstrated that exposure to TMP increased hormone production, indicating a structure-activity relationship that warrants further exploration.

- Environmental Impact Assessment : Research on TMP biodegradation highlighted its susceptibility to microbial degradation while complicating assessments of PAH contamination due to interactions with other compounds.

Propriétés

IUPAC Name |

2,6,9-trimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16/c1-11-5-7-16-14(8-11)10-13(3)15-6-4-12(2)9-17(15)16/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLHNWKDLXYPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C=CC(=C3)C)C(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698188 | |

| Record name | 2,6,9-Trimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66271-32-7 | |

| Record name | 2,6,9-Trimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.